molecular formula C15H14O3 B061613 2-biphenyl-(2'-methoxy)acetic acid CAS No. 182355-39-1

2-biphenyl-(2'-methoxy)acetic acid

Cat. No.: B061613
CAS No.: 182355-39-1
M. Wt: 242.27 g/mol
InChI Key: JRXHBMKIJWVBBN-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenyl)phenyl]acetic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of phenylacetic acid, where the phenyl group is substituted with a methoxy group at the ortho position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

2-[2-(2-methoxyphenyl)phenyl]acetic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenyl)phenyl]acetic acid typically involves the reaction of 2-methoxybenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-carboxyphenyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-(2-methoxyphenyl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)phenyl]acetic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form salts and esters, further modifying its properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: A simpler analog with a single methoxy group.

    Phenylacetic acid: The parent compound without any methoxy substitution.

    2-Methoxybenzeneacetic acid: Another analog with a methoxy group on the benzene ring.

Uniqueness

2-[2-(2-methoxyphenyl)phenyl]acetic acid is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXHBMKIJWVBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374837
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182355-39-1
Record name (2'-Methoxy[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182355-39-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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